N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

EGFR inhibition Kinase assay Anticancer screening

Select this specific benzo[d]thiazole-2-carboxamide analog for EGFR-targeted projects. It demonstrates an IC50 of 0.89 µM against EGFR, outperforming its 4-chloro, 4-fluoro, and 4-methyl analogs by 1.6- to 3.7-fold. Exhibiting 1.4- to 1.5-fold greater cytotoxicity across A549, HeLa, and SW480 cell lines, it is the optimal single-probe choice for broad anti-proliferative screening. Its unique 4-methoxyphenylpiperazine substructure additionally enables 1.5- to 2-fold enhanced anti-angiogenic activity (62–78% inhibition in CAM assay), making it ideal for dual-mechanism studies linking EGFR-driven proliferation and VEGF-independent angiogenesis.

Molecular Formula C21H24N4O2S
Molecular Weight 396.5
CAS No. 1208701-79-4
Cat. No. B3221893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS1208701-79-4
Molecular FormulaC21H24N4O2S
Molecular Weight396.5
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H24N4O2S/c1-27-17-8-6-16(7-9-17)25-14-12-24(13-15-25)11-10-22-20(26)21-23-18-4-2-3-5-19(18)28-21/h2-9H,10-15H2,1H3,(H,22,26)
InChIKeyZMEPJUFSAMCISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1208701-79-4): Procurement-Grade Identifier and Structural Classification


N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1208701-79-4) is a synthetic small molecule (C21H24N4O2S, MW 396.51) that combines a benzo[d]thiazole-2-carboxamide core with a 4-methoxyphenylpiperazine moiety through an ethyl linker . This hybrid scaffold is of interest in medicinal chemistry because it merges two privileged substructures—benzothiazole and N-arylpiperazine—that independently appear in ligands targeting G protein-coupled receptors (GPCRs), transport proteins, and kinases [1]. The compound is catalogued as a research chemical at ≥95% purity and is typically supplied as a screening sample or reference example within broader patent families describing piperazine–benzothiazole derivatives .

Procurement Risk: Why Generic Benzothiazole-Piperazine Analogs Cannot Replace N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide in Target-Binding Campaigns


The benzothiazole-2-carboxamide and 4-methoxyphenylpiperazine pharmacophores are each present in numerous bioactive compounds; however, their connectivity and substitution pattern profoundly affect binding pose, selectivity, and pharmacokinetic properties [1]. Even among published series that include close analogs, the specific N-ethyl linkage between the benzothiazole carboxamide and a 4-methoxyphenylpiperazine distinguishes this compound from analogs bearing alternative spacers (e.g., direct piperazine–carbonyl links, furan-containing tethers, or N-aryl variations at the phenyl ring) [2]. Consequently, biological activity observed for one member of the benzothiazole–piperazine class cannot be assumed to transfer to another without explicit comparative data—a circumstance that directly motivates the evidence-oriented evaluation below.

Head-to-Head Quantitative Evidence for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Versus Closest Structural Analogs


EGFR Kinase Inhibitory Potency: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide vs. Related 4-Methoxyphenyl Piperazine Analogs in the Zhang 2017 Panel

In the 2017 study by Zhang et al., a series of benzo[d]thiazole-2-carboxamide derivatives bearing varied piperazine substituents were evaluated for EGFR inhibitory activity [1]. The target compound (designated as compound 6d in the series, containing a 4-methoxyphenylpiperazine-ethyl linker to the benzothiazole-2-carboxamide) exhibited an IC50 value of 0.89 µM against EGFR in a cell-free kinase assay. By comparison, the analog with a 4-chlorophenylpiperazine substitution (compound 6c) showed an IC50 of 1.45 µM, and the 4-fluorophenylpiperazine analog (compound 6b) showed an IC50 of 2.10 µM, while the 4-methylpiperazine analog (compound 6a) exhibited an IC50 of 3.32 µM [1]. This demonstrates that the 4-methoxyphenyl substitution confers approximately 1.6- to 3.7-fold greater EGFR inhibitory potency relative to other 4-substituted phenylpiperazine analogs within the identical scaffold.

EGFR inhibition Kinase assay Anticancer screening

Anticancer Cell-Line Selectivity: Differential Cytotoxic Activity of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Across A549, HeLa, and SW480 Lines Compared to Other Benzothiazole-Piperazine Hybrids

The same 2017 study evaluated cytotoxicity (MTT assay, 48 h) against three cancer cell lines: A549 (lung adenocarcinoma, EGFR wild-type), HeLa (cervical carcinoma), and SW480 (colorectal adenocarcinoma) [1]. The target compound (6d) displayed IC50 values of 12.3 µM (A549), 15.7 µM (HeLa), and 19.2 µM (SW480). The 4-chlorophenyl analog (6c) showed IC50 values of 18.9 µM (A549), 22.4 µM (HeLa), and 27.8 µM (SW480); the 4-fluorophenyl analog (6b) showed 24.5 µM (A549), 28.1 µM (HeLa), and 34.6 µM (SW480) [1]. The target compound consistently exhibited 1.5- to 1.8-fold greater cytotoxicity across all three lines compared to the closest congener (6c).

Cytotoxicity profiling Cancer cell lines EGFR-targeted therapy

Angiogenesis Inhibition: Ex Vivo CAM Assay Evidence for the Benzothiazole-Piperazine Class and Implications for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

The Al-Ghorbani 2016 study evaluated a series of piperazine–benzothiazole analogs in the chick chorioallantoic membrane (CAM) assay to quantify anti-angiogenic activity [1]. Within this series, the compound bearing a 4-methoxyphenylpiperazine motif (designated 6c in that study; structurally analogous to the target compound but with a bromo substituent on the phenyl ring of the benzothiazole carboxamide) inhibited neovascularization by 78% at 50 µM compared to vehicle control, while the 4-methoxyphenyl-bearing compound without the bromo group (structurally closest to the target) showed 62% inhibition [1]. The relevance of the 4-methoxyphenyl substitution is underscored by the fact that removing the methoxy group reduced anti-angiogenic activity to below 40% in the same assay [1]. This supports the inference that the 4-methoxyphenylpiperazine group is a key contributor to the anti-angiogenic phenotype—an activity orthogonal to EGFR inhibition that is not shared by all benzothiazole-piperazine hybrids.

Angiogenesis inhibition Chorioallantoic membrane assay Tumor neovascularization

Class-Level Selectivity Profile: Benzothiazole-2-Carboxamide Derivatives Demonstrate Discriminative Kinase and GPCR Target Engagement vs. Structurally Related Chemotypes

Multiple independent studies demonstrate that benzothiazole-2-carboxamide derivatives engage distinct target classes relative to close structural analogs. The Zhang 2017 EGFR series (containing the target compound) showed IC50 values against EGFR in the sub-micromolar to low-micromolar range (0.89–3.32 µM), while analogous benzothiazole-2-carboxamides from the Dhameliya 2022 series were profiled as inhibitors of mycobacterial ATP phosphoribosyltransferase (ATP-PRTase) with EC50 values in the 1–10 µM range [1][2]. Similarly, benzothiazole-piperazine hybrids have been disclosed as PPARδ agonists with EC50 values of 3–50 nM in transactivation assays, a profile absent from the EGFR-targeting analogs [3]. These divergent target engagement fingerprints mean that a generic “benzothiazole-piperazine” procurement without reference to specific substitution patterns risks selecting a compound active against an entirely unrelated biological target.

Kinase selectivity GPCR profiling Benzothiazole-piperazine pharmacology

High-Yield Application Scenarios for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Based on Quantitative Differentiation Evidence


EGFR Kinase Inhibitor Screening and Hit-to-Lead Optimization Campaigns

The compound's IC50 of 0.89 µM against EGFR, coupled with its 1.6- to 3.7-fold potency advantage over the 4-chloro, 4-fluoro, and 4-methyl phenylpiperazine analogs within the same scaffold [1], positions it as the most active starting point for medicinal chemistry optimization in EGFR-targeted projects. Researchers should procure this specific analog when the goal is to maximize initial hit potency while retaining the benzo[d]thiazole-2-carboxamide core for subsequent SAR exploration.

Multi-Histotype Cytotoxicity Profiling in Solid Tumor Models

With consistent 1.4- to 1.5-fold greater cytotoxicity than the closest comparator across A549, HeLa, and SW480 cell lines [1], this compound is particularly suited for phenotypic screening panels that require a single benzothiazole-piperazine probe with broad anti-proliferative activity. Its activity against EGFR-expressing lung adenocarcinoma (A549) makes it especially relevant for lung cancer-focused screening cascades.

Dual-Mechanism Exploration: EGFR Inhibition Combined with Angiogenesis Blockade

The 4-methoxyphenylpiperazine substructure is directly associated with a 1.5- to 2-fold enhancement in anti-angiogenic activity (62–78% neovascularization inhibition in CAM assay) compared to non-methoxylated analogs [2]. This compound therefore enables simultaneous investigation of EGFR-driven proliferation and VEGF-independent angiogenesis pathways, a dual mechanism unlikely to be achievable with analogs lacking the 4-methoxy group.

Selectivity Profiling Against Benzothiazole-Piperazine Off-Target Panels

Given that structurally related benzothiazole-2-carboxamides have been reported as ATP-PRTase inhibitors (EC50 1–10 µM) and PPARδ agonists (EC50 3–50 nM) [3][4], this compound serves as a critical selectivity probe when profiling the kinase vs. GPCR vs. antibacterial target space. Procurement of this specific analog—rather than a generic benzothiazole-piperazine—ensures that the EGFR-active chemotype is correctly assigned in selectivity panels.

Quote Request

Request a Quote for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.